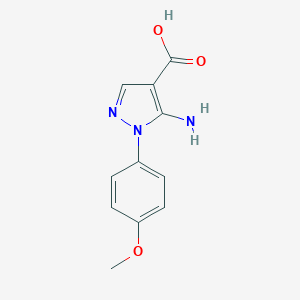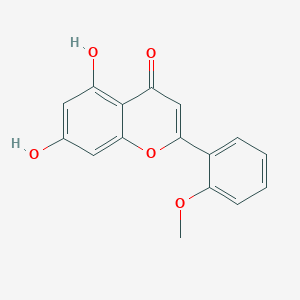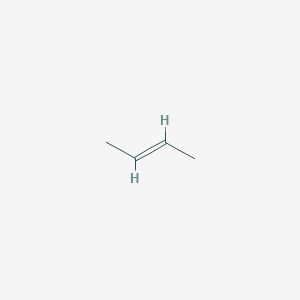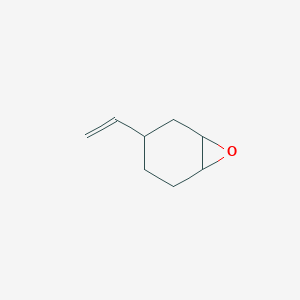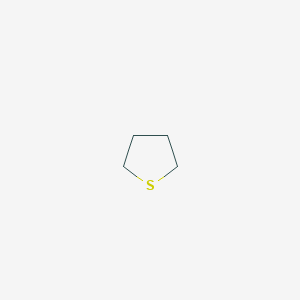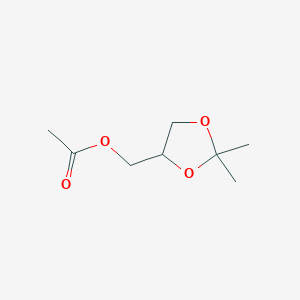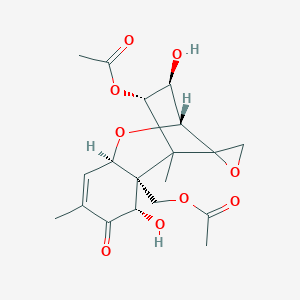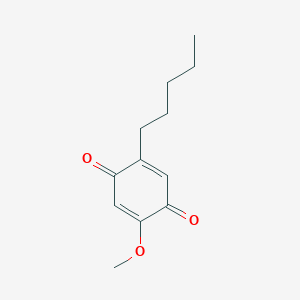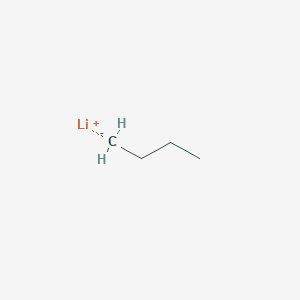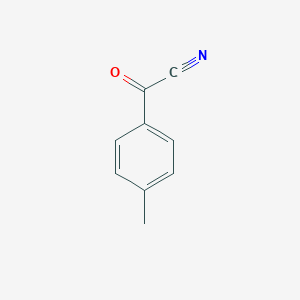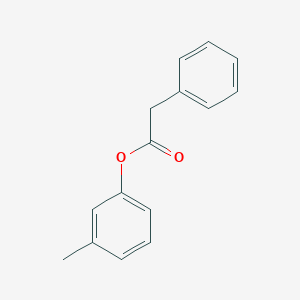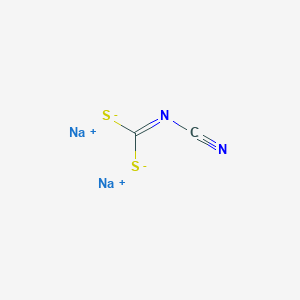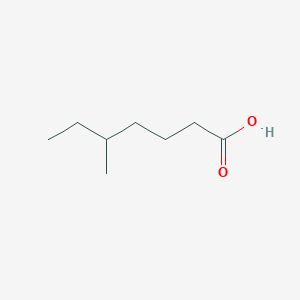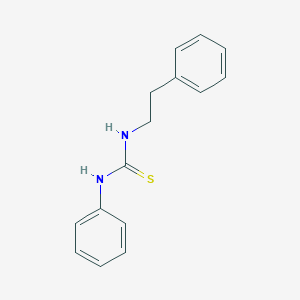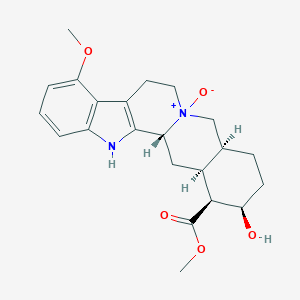
Venoxidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Venoxidine is a chemical compound that has gained significant attention in the scientific world due to its potential therapeutic benefits. It is a synthetic compound that belongs to the family of 1,4-dihydropyridines and is known for its vasodilatory properties. Venoxidine has been extensively studied for its potential use in the treatment of cardiovascular diseases and various other disorders.
Mécanisme D'action
Venoxidine acts by blocking the L-type calcium channels in the smooth muscle cells, leading to relaxation of the blood vessels. This results in increased blood flow and reduced blood pressure. Venoxidine also has antioxidant properties, which help to protect the cells from oxidative stress.
Effets Biochimiques Et Physiologiques
Venoxidine has been found to have several biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is a potent vasodilator. Venoxidine also reduces the production of reactive oxygen species, which can cause damage to the cells. Additionally, Venoxidine has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Venoxidine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab. It is also stable and has a long shelf life, which makes it easy to store. However, Venoxidine has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. It also has a low bioavailability, which means that it may not be effective in vivo.
Orientations Futures
There are several future directions for research on Venoxidine. One potential area of research is the development of more water-soluble derivatives of Venoxidine, which would make it easier to work with in aqueous solutions. Another area of research is the development of more potent derivatives of Venoxidine, which could have greater therapeutic benefits. Additionally, more research is needed to fully understand the mechanisms of action of Venoxidine and its potential use in the treatment of various disorders.
Conclusion:
In conclusion, Venoxidine is a synthetic compound that has gained significant attention in the scientific world due to its potential therapeutic benefits. It has been extensively studied for its vasodilatory properties and potential use in the treatment of cardiovascular diseases and various other disorders. Venoxidine acts by blocking the L-type calcium channels in the smooth muscle cells, leading to relaxation of the blood vessels. It also has antioxidant and anti-inflammatory properties. While Venoxidine has several advantages for lab experiments, it also has some limitations. There are several future directions for research on Venoxidine, including the development of more water-soluble and potent derivatives and further understanding of its mechanisms of action.
Méthodes De Synthèse
The synthesis of Venoxidine involves the reaction of 3-aminopropylamine with 3-acetyl-2,5-dimethylthiophene. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The synthesis process has been optimized to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
Venoxidine has been extensively studied for its potential therapeutic benefits. It has been found to have vasodilatory properties, which make it a potential candidate for the treatment of cardiovascular diseases. Venoxidine has also been studied for its potential use in the treatment of various other disorders, including Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
Numéro CAS |
1056-57-1 |
|---|---|
Nom du produit |
Venoxidine |
Formule moléculaire |
C22H28N2O5 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
methyl (1R,15S,18R,19S,20S)-18-hydroxy-8-methoxy-13-oxido-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-13-ium-19-carboxylate |
InChI |
InChI=1S/C22H28N2O5/c1-28-18-5-3-4-15-19(18)13-8-9-24(27)11-12-6-7-17(25)20(22(26)29-2)14(12)10-16(24)21(13)23-15/h3-5,12,14,16-17,20,23,25H,6-11H2,1-2H3/t12-,14+,16-,17-,20+,24?/m1/s1 |
Clé InChI |
SANIGXXUGRLAGR-BXUFFXRESA-N |
SMILES isomérique |
COC1=CC=CC2=C1C3=C(N2)[C@H]4C[C@H]5[C@H](CC[C@H]([C@H]5C(=O)OC)O)C[N+]4(CC3)[O-] |
SMILES |
COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)C[N+]4(CC3)[O-] |
SMILES canonique |
COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)C[N+]4(CC3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



